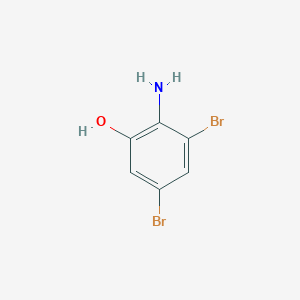

2-Amino-3,5-dibromophenol

Description

Overview of Halogenated Phenolic Compounds in Natural and Synthetic Contexts

Halogenated phenolic compounds, a class of molecules featuring one or more halogen atoms attached to a phenol (B47542) ring, are found in both natural and synthetic contexts. cymitquimica.com In nature, these compounds are considered rare minor metabolites, historically isolated from organisms like bacteria, fungi, and marine algae. asu.ruasu.ru The prevalence of halogenated compounds in marine organisms is often linked to the high concentration of chloride and bromide ions in seawater. asu.ru These natural halogenated phenols encompass a variety of structures, including flavonoids, isoflavonoids, and chromones. asu.ru

Synthetically, halogenated phenols are valuable intermediates in the production of a wide range of chemicals, including pharmaceuticals and agrochemicals. cymitquimica.com The introduction of halogen atoms into a phenolic ring can be achieved through various methods, such as electrophilic aromatic substitution. thieme-connect.comscientificupdate.com However, achieving specific substitution patterns can be challenging. thieme-connect.com Directed ortho-metalation is one technique used to regioselectively assemble polysubstituted aromatic compounds. thieme-connect.com

Significance of Bromine Substitution in Aromatic Systems for Modulated Reactivity and Bioactivity

The substitution of bromine onto an aromatic system, such as a phenol ring, significantly influences the molecule's chemical reactivity and biological activity. mdpi.com Bromination increases the lipophilicity of the compound, which can affect its solubility and how it interacts with biological systems. mdpi.comsciforum.net This modification can enhance the compound's bioactivity, with many bromophenols exhibiting antimicrobial, antioxidant, and anticancer properties. asu.runih.govnih.gov

From a chemical reactivity perspective, the presence of bromine atoms can alter the electron distribution within the aromatic ring, influencing its susceptibility to further reactions. fiveable.meuoanbar.edu.iq For instance, bromoarenes are widely used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The position of the bromine atom on the ring is crucial, as it directs the regioselectivity of subsequent chemical transformations. fiveable.me The enhanced reactivity and bioactivity of brominated phenols make them a subject of interest in medicinal chemistry and materials science. thieme-connect.commdpi.com

Research Scope and Objectives Pertaining to 2-Amino-3,5-dibromophenol

The primary focus of research on this compound centers on its synthesis and its role as a key intermediate in the creation of more complex molecules, particularly in the pharmaceutical industry. One notable application is its use in the synthesis of Ambroxol, a mucolytic agent. google.com The specific arrangement of the amino and dibromo substituents on the phenol ring makes it a valuable building block.

Key research objectives include the development of efficient and high-yield synthetic routes to this compound and its derivatives. For example, one synthetic approach involves the bromination of 2-aminobenzophenone. researchgate.net Further research explores its potential in the synthesis of novel compounds with desired biological activities, leveraging the inherent properties conferred by the bromine and amino groups on the phenolic structure.

| Property | Value |

| CAS Number | 116632-17-8 |

| Molecular Formula | C6H5Br2NO |

| Molecular Weight | 266.92 g/mol fluorochem.co.uknih.gov |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | Nc1c(O)cc(Br)cc1Br fluorochem.co.uk |

| InChI Key | CQMRTVIFSRHYKB-UHFFFAOYSA-N fluorochem.co.uk |

| Purity | 95+% fluorochem.co.uk |

| LogP | 2.378 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 fluorochem.co.uk |

| Hydrogen Bond Donors | 2 fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMRTVIFSRHYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541405 | |

| Record name | 2-Amino-3,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-17-8 | |

| Record name | 2-Amino-3,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3,5 Dibromophenol

Precursor Synthesis and Amination Strategies for Substituted Phenols

The synthesis of 2-Amino-3,5-dibromophenol and related substituted aminophenols relies on strategic chemical transformations, primarily involving the introduction and modification of functional groups on the aromatic ring. Key methods include the reduction of nitro groups and controlled halogenation.

A primary and effective route for the synthesis of aminophenols involves the reduction of nitrophenols. chemcess.com This strategy is particularly applicable for creating the amino functionality on a pre-existing phenol (B47542) ring. For the synthesis of halogenated aminophenols, this reduction is often followed by a bromination step.

One documented approach involves a one-pot synthesis starting with an appropriate nitro-aromatic precursor. For instance, the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418), a closely related derivative, begins with o-nitrobenzaldehyde. The nitro group is reduced using an iron powder/glacial acetic acid system to yield an o-aminobenzaldehyde intermediate. Without isolation, this intermediate is then cooled and directly treated with bromine to afford the final dibrominated product in high yield and purity. google.com This method highlights the efficiency of combining the reduction and bromination steps.

The general two-step process can be summarized as:

Nitro-Reduction : A nitrophenol is reduced to an aminophenol. This can be achieved through catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium on carbon, or by using chemical reducing agents like iron in an acidic medium. chemcess.comgoogle.com

Bromination : The resulting aminophenol is then brominated. The strong activating and ortho-, para-directing effects of the hydroxyl and amino groups necessitate controlled reaction conditions to achieve the desired substitution pattern.

The regioselective bromination of phenols and anilines is a significant synthetic challenge due to the powerful activating nature of the hydroxyl and amino groups, which can lead to multiple substitutions and a mixture of products. chemistryviews.orgresearchgate.net The electronic differences between the ortho and para positions are often minimal, making selective functionalization difficult. chemistryviews.org

For aminophenols, both the amino and hydroxyl groups are electron-donating and direct incoming electrophiles to the ortho and para positions. chemcess.com To achieve a specific isomer like this compound, where bromine atoms are positioned ortho and para to the hydroxyl group (and meta to the amino group), the directing effects must be carefully managed. Controlled interactions, such as performing the bromination in glacial acetic acid, can help manage the reaction's outcome. chemcess.com

Advanced methods have been developed to enhance regioselectivity. One such method for phenols employs a combination of trimethylsilyl (B98337) bromide (TMSBr) and bulky sulfoxides, such as (4‐ClC6H4)2SO. This system demonstrates high para-selectivity, which is attributed to a hydrogen-bonding interaction between the thioether byproduct and the phenolic hydroxyl group, sterically favoring bromination at the para-position. chemistryviews.org While developed for phenols, this principle of using specific reagent systems to control regiochemistry is crucial for the synthesis of complex substituted aromatics like this compound.

To improve the efficiency, selectivity, and environmental profile of bromination reactions, various catalytic systems have been explored. Catalysts can offer milder reaction conditions and greater control over the position of substitution.

A notable example is the use of Lanthanum(III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O) as a catalyst for the regioselective mono-bromination of aromatic amines and phenols. This protocol is effective at room temperature and works for a range of substrates, including those with electron-donating or withdrawing groups, yielding products in high yields. researchgate.net The use of microporous catalysts has also been reported for the regioselective bromination of aromatic compounds. acs.org

While not a bromination reaction, the synthesis of phenols from arenes can be achieved through a two-step process involving iridium- or rhodium-catalyzed borylation to form an arylboronic ester, followed by oxidation. msu.edugoogle.com This demonstrates the power of modern catalytic methods to functionalize aromatic rings in a controlled manner, a principle that can be extended to halogenation reactions.

Table 1: Summary of Synthetic Approaches

| Method | Precursors | Reagents/Catalysts | Key Features |

| Nitro-Reduction & Bromination | o-Nitrobenzaldehyde | 1. Iron powder, Glacial acetic acid2. Bromine | One-pot synthesis of a derivative; high yield and purity. google.com |

| Regioselective Bromination of Phenols | Phenols | TMSBr, (4‐ClC6H4)2SO (Sulfoxide) | High para-selectivity; mild conditions; recyclable byproduct. chemistryviews.org |

| Catalytic Bromination of Amines/Phenols | Aromatic Amines, Phenols | La(NO3)3·6H2O | Regioselective mono-bromination; room temperature; high yields. researchgate.net |

| Catalytic Borylation & Oxidation | Arenes | 1. HBPin, Iridium/Rhodium complex2. Oxidant | Synthesis of phenols via arylboronic esters; high functional group tolerance. msu.edugoogle.com |

Derivatization and Functionalization of the Phenolic and Amino Moieties

The presence of both a phenolic hydroxyl group and an aromatic amino group makes this compound a versatile building block for synthesizing more complex molecules through derivatization.

A primary reaction of the amino group in this compound and its analogs is condensation with aldehydes or ketones to form Schiff bases, which contain an azomethine or imine (-C=N-) group. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of various ligands and biologically active compounds.

The general synthesis involves the condensation of an amine with a carbonyl compound, often under reflux conditions in a solvent like ethanol (B145695). researchgate.net For example, a Schiff base named (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol was synthesized via the condensation of 3,4-diaminopyridine (B372788) with 3,5-dibromo-2-hydroxybenzaldehyde. nih.gov Similarly, chiral Schiff base metal complexes have been prepared by reacting 2-amino-3,5-dibromobenzaldehyde with chiral amino alcohols like L-Valinol. jocpr.com The resulting imine products often feature a stable intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.gov

Beyond simple imine formation, the functional groups of 2-aminophenols can participate in other types of condensation reactions to build diverse molecular architectures. These reactions often lead to the formation of heterocyclic systems.

One significant transformation is the enzymatic oxidation of 2-aminophenols by tyrosinase. This enzyme catalyzes the conversion of 2-aminophenols into o-quinone imines. These highly reactive intermediates can then undergo further reactions, such as condensation, to form stable heterocyclic structures like phenoxazones. nih.gov For example, 2-amino-3-hydroxybenzoic acid is converted by tyrosinase into the phenoxazone known as cinnabarinic acid. nih.gov

Another type of condensation involves the reaction of the amino group with isocyanates. This reaction typically leads to the formation of urea (B33335) groups (-NH-CO-NH-). google.com This chemistry is fundamental in the synthesis of polyureas and other complex oligomers where the aminophenol acts as a chain extender or terminator. google.com

Table 2: Summary of Derivatization Reactions

| Reaction Type | Functional Group Involved | Reagents | Product Class | Key Features |

| Schiff Base Formation | Amino | Aldehydes or Ketones | Imines (Schiff Bases) | Forms a C=N bond; often stabilized by intramolecular H-bonding; widely used in ligand synthesis. nih.govjocpr.com |

| Enzymatic Oxidation/Condensation | Amino and Phenolic Hydroxyl | Tyrosinase, O2 | o-Quinone Imines, Phenoxazones | Biocatalytic route to heterocyclic compounds. nih.gov |

| Condensation with Isocyanates | Amino | Isocyanate compounds (R-NCO) | Urea derivatives | Forms a urea linkage; used in polymer and oligomer synthesis. google.com |

Synthesis of Novel Hybrid Structures Incorporating the this compound Scaffold

The unique substitution pattern of 2-amino-3,5-dibromobenzaldehyde, featuring amino, aldehyde, and bromine functionalities, allows for its use as a building block in the creation of diverse molecular architectures. Research has focused on the condensation of the aldehyde group with various amines to form Schiff bases, which can then be further modified or used to form metal complexes.

Chiral Schiff Bases and their Metal Complexes:

Novel di- and tridentate chiral molecules have been synthesized through the condensation of 2-amino-3,5-dibromobenzaldehyde with chiral amino esters or amino alcohols. For instance, reaction with L-Valinol or L-Phenylalaninol yields chiral Schiff bases. researchgate.net These Schiff bases can act as ligands, coordinating with metal ions such as copper(II) and nickel(II) to form tridentate chiral Schiff base metal complexes. researchgate.net Another study details the condensation with chiral amino esters, followed by coupling with Cassic acid to generate novel di- and tridentate chiral molecules. ijpsr.com The general synthetic approach involves the reaction of the amino alcohol or ester with 2-amino-3,5-dibromobenzaldehyde, often in the presence of a base like triethylamine (B128534) and a solvent such as toluene (B28343) or benzene (B151609), frequently employing a Dean-Stark apparatus to remove water and drive the reaction to completion. researchgate.netijpsr.com

Table 1: Synthesis of Chiral Hybrid Molecules from 2-Amino-3,5-dibromobenzaldehyde

| Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| L-Valinol hydrochloride | Toluene, triethylamine, reflux with Dean-Stark apparatus | Chiral Schiff base ligand | researchgate.net |

| L-Phenylalaninol | Toluene, triethylamine, reflux with Dean-Stark apparatus | Chiral Schiff base ligand | researchgate.net |

| Chiral amino ester hydrochloride | Toluene, triethylamine, reflux with Dean-Stark apparatus | Chiral imine | ijpsr.com |

| Chiral imine from above | Cassic acid, SOCl₂, Na₂CO₃, reflux | Chiral amide | ijpsr.com |

Tetradentate Schiff Bases and their Metal Complexes:

The reaction of 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines leads to the formation of tetradentate Schiff base ligands. nih.govimist.ma These ligands can subsequently be used to create stable metal complexes with ions like nickel(II) and oxovanadium(IV). nih.govimist.ma The synthesis typically involves the condensation of the aldehyde with the diamine in a suitable solvent. The resulting Schiff base ligands can then be reacted with a metal salt to yield the desired complex. These complexes are of interest for their potential applications in materials science and catalysis. jocpr.com

Table 2: Synthesis of Tetradentate Schiff Base Metal Complexes

| Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Aliphatic diamines | Reflux in ethanol | Tetradentate Schiff base ligands | nih.govimist.ma |

Organic-Inorganic Hybrid Materials:

A novel organic-inorganic hybrid magnetic material, designated as Fe3O4@RH-SiO2ADB, has been synthesized utilizing 2-amino-3,5-dibromobenzaldehyde. researchgate.net The synthesis involves the preparation of sodium silicate (B1173343) from rice husks, into which freshly prepared Fe3O4 magnetic nanoparticles are introduced. This mixture is then treated with nitric acid, 3-aminopropyltriethoxysilane, and finally 2-amino-3,5-dibromobenzaldehyde to yield the hybrid polymer. researchgate.net This material demonstrates the versatility of the this compound scaffold in creating functional materials with potential applications in areas such as environmental remediation.

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the reaction mechanisms and kinetics involved in the synthesis of and with this compound derivatives is crucial for optimizing reaction conditions and improving yields.

Synthesis of 2-Amino-3,5-dibromobenzaldehyde:

The synthesis of 2-amino-3,5-dibromobenzaldehyde itself typically starts from ortho-nitrobenzaldehyde. The reaction proceeds via a two-step process:

Reduction of the Nitro Group: The nitro group of ortho-nitrobenzaldehyde is reduced to an amino group. This is often achieved using iron powder in a mixture of ethanol and water with glacial acetic acid and a catalytic amount of concentrated hydrochloric acid under reflux conditions. nih.gov

Bromination: The resulting o-aminobenzaldehyde intermediate, without isolation, is then brominated. nih.gov This is typically done by the dropwise addition of liquid bromine at a cooled temperature (0–5°C), followed by reaction at room temperature. nih.gov

An alternative method involves the catalytic hydrogenation of ortho-nitrobenzaldehyde using a palladium-on-carbon (Pd/C) or skeletal nickel catalyst, followed by oxidative bromination with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

Schiff Base Formation Mechanism:

The formation of Schiff bases from 2-amino-3,5-dibromobenzaldehyde and a primary amine is a reversible reaction that generally proceeds through a two-step mechanism:

Carbinolamine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. asianpubs.org

Dehydration: The carbinolamine then undergoes dehydration, which is often acid-catalyzed, to form the final imine or Schiff base. asianpubs.org

Kinetic Studies of Metal Complex Decomposition:

While kinetic studies on the synthesis of hybrid structures from 2-amino-3,5-dibromobenzaldehyde are not extensively reported, studies on the thermal decomposition of the resulting metal complexes provide insights into their stability. For tetradentate Schiff base complexes of oxovanadium(IV) derived from 2-amino-3,5-dibromobenzaldehyde, thermogravimetric analysis has been used to determine kinetic parameters of their decomposition. nih.govresearchgate.net The thermal stability of these oxovanadium(IV) complexes was found to vary depending on the specific aliphatic diamine used in the ligand structure. nih.govresearchgate.net Such studies are crucial for understanding the durability and potential applications of these materials at elevated temperatures.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,5 Dibromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the conformational dynamics of the molecule.

In the context of 2-Amino-3,5-dibromophenol derivatives, ¹H NMR spectroscopy can reveal the presence of different conformations, or rotamers, that exist in solution. For some molecules, hindered rotation around specific bonds can lead to the observation of distinct sets of signals for each conformer, indicating slow exchange on the NMR timescale. copernicus.org The ratio of these signals provides information on the relative populations of the conformers. copernicus.org Conversely, if the rotation is fast, an averaged spectrum is observed. copernicus.org

Computational methods, such as Replica Exchange with Solute Tempering (REST-MD) simulations, can complement NMR data by providing calculated energy barriers for bond rotation and visualizing the conformational space sampled by the molecule. copernicus.org This synergy between experimental NMR and theoretical calculations allows for a more quantitative understanding of the dynamic processes occurring in solution. copernicus.org For instance, while NMR might show a 1:1 ratio of two conformers, computational models can help identify the specific bond responsible for this isomerism and calculate the energy barrier for interconversion. copernicus.org

The chemical shifts, coupling constants, and integration of the proton signals in a ¹H NMR spectrum provide crucial information for elucidating the connectivity of atoms within the molecule. For example, the number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. savemyexams.com

Table 1: Representative ¹H NMR Data for a Substituted Phenol (B47542) Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1 - 7.5 | Multiplet | 7H | Aromatic Protons |

| 5.2 - 5.3 | Singlet | 1H | N-H Proton |

| 2.3 - 2.4 | Singlet | 2H | CH₂ Protons |

| 0.7 - 0.8 | Triplet | 3H | CH₃ Protons |

This table is a generalized representation and specific values for this compound would require experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion represents the intact molecule with one electron removed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. savemyexams.com The molecular ion peak is often the peak with the highest m/z value in the spectrum. savemyexams.com

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. savemyexams.com The fragmentation of organic molecules often occurs at specific bonds, leading to the formation of characteristic ions. libretexts.org For example, molecules containing bromine will exhibit a characteristic isotopic pattern in their mass spectrum due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. msu.edu This results in two peaks for bromine-containing fragments that are two mass units apart.

Analysis of the fragmentation patterns can reveal the presence of specific functional groups and substructures within the molecule. For instance, the loss of small, neutral molecules like water (H₂O), carbon monoxide (CO), or a hydroxyl group (OH) can be identified by the mass difference between the molecular ion and the fragment ions. savemyexams.comlibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 267/269/271 | Molecular ion peak (M⁺) showing the isotopic pattern for two bromine atoms. |

| 188/190 | Fragment corresponding to the loss of a bromine atom. |

| 109 | Fragment corresponding to the loss of two bromine atoms. |

This table is a theoretical representation based on the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π systems. libretexts.org

Molecules absorb light when the energy of the incoming radiation matches the energy difference between electronic energy levels. upi.edu In organic molecules, the most common electronic transitions are from a bonding (σ or π) or non-bonding (n) molecular orbital to an antibonding (σ* or π*) molecular orbital. libretexts.orgupi.edu The wavelength of maximum absorbance (λmax) is a key characteristic of a molecule's UV-Vis spectrum.

For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type. up.ac.za The presence of substituents on the aromatic ring can influence the energy of these transitions and thus shift the λmax. researchgate.net The solvent in which the spectrum is recorded can also affect the λmax due to interactions with the solute molecule. researchgate.net A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. up.ac.za

UV-Vis spectroscopy can be used to study interactions between molecules, such as the formation of complexes. up.ac.za Changes in the UV-Vis spectrum upon addition of another substance can indicate an interaction and provide information about the nature of that interaction. up.ac.za

Table 3: Typical UV-Vis Absorption Maxima for Phenol Derivatives

| Compound | Solvent | λmax (nm) |

| Phenol | Methanol | ~270 |

| 2-Aminophenol (B121084) | Methanol | ~280 |

| 2-Aminophenol | DMSO | ~290 |

This table presents generalized data for phenol and a related derivative to illustrate typical absorption ranges. researchgate.net Specific data for this compound would require experimental measurement.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. utdallas.edutanta.edu.eg Since different functional groups have characteristic vibrational frequencies, the IR spectrum serves as a "fingerprint" of a molecule, allowing for the identification of the functional groups present. tanta.edu.eg

The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). vscht.cz Specific regions of the spectrum are associated with particular types of bond vibrations. For example, the O-H stretching vibration of the hydroxyl group in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹. utdallas.edulibretexts.org The N-H stretching vibrations of the amino group usually appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. utdallas.edu Primary amines, having two N-H bonds, typically show two bands. utdallas.edu

The C=C stretching vibrations within the aromatic ring of this compound are expected in the 1400-1600 cm⁻¹ region. libretexts.org The C-N and C-O stretching vibrations will also have characteristic absorptions. The presence of heavy bromine atoms will influence the fingerprint region of the spectrum (below 1500 cm⁻¹), which contains a complex pattern of absorptions that are unique to the molecule as a whole.

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| C-O (Phenol) | Stretching | 1200 - 1300 | Strong |

| C-N (Amine) | Stretching | 1000 - 1250 | Medium |

| C-Br | Stretching | 500 - 700 | Strong to Medium |

This table provides a general guide to expected IR absorption frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would reveal the solid-state molecular architecture, including the planarity of the benzene (B151609) ring and the orientation of the amino and hydroxyl substituents. Furthermore, this technique provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, as well as halogen bonding involving the bromine atoms. rsc.org

The study of intermolecular interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where the goal is to design and synthesize new materials with desired properties. researchgate.net For example, the presence of strong hydrogen bonds and halogen bonds can significantly influence the melting point and solubility of a compound.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 5.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This table presents hypothetical data as an illustration. Actual crystallographic data would require experimental determination.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Biological Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. mtoz-biolabs.com It is a particularly valuable technique for studying the secondary structure of biological macromolecules like proteins and nucleic acids. nih.gov

While this compound itself is not chiral, its derivatives can be designed to interact with biological targets such as proteins. mtoz-biolabs.com When a small molecule binds to a protein, it can induce changes in the protein's secondary structure (e.g., alpha-helices, beta-sheets). mtoz-biolabs.com These changes can be monitored by CD spectroscopy. The CD spectrum of a protein is sensitive to its conformation, with characteristic signals for different types of secondary structures. libretexts.org

For example, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band around 218 nm. libretexts.org By observing changes in the CD spectrum of a protein upon the addition of a this compound derivative, one can infer information about the binding event and its effect on the protein's conformation. This makes CD spectroscopy a useful tool in drug discovery and for studying the mechanism of action of bioactive compounds. mtoz-biolabs.com

Table 6: Characteristic CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~193 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | <210 | No distinct peaks |

This table provides a general overview of the characteristic CD signals for common protein secondary structures. libretexts.org

Computational Chemistry and Molecular Modeling of 2 Amino 3,5 Dibromophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.com It is employed to calculate properties like molecular geometry, vibrational frequencies, and thermodynamic parameters. nih.gov For complex molecules, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), provide a reliable balance between accuracy and computational cost. bohrium.comnih.gov

HOMO-LUMO Orbital Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

The analysis of HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. For many organic molecules, electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of an electron from the HOMO to the LUMO. nih.govresearchgate.net For instance, in studies of similar phenolic compounds, the main absorption bands are often assigned to π→π* and n→π* transitions, which can be correlated with specific HOMO→LUMO or other orbital transitions. nih.gov

In related di-halogenated phenolic structures, the HOMO is often localized on the phenolic ring, while the LUMO may be distributed across other parts of the molecule, such as an azomethine group in Schiff bases. nih.gov Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra, and the results are often in good agreement with experimental data. kyoto-u.ac.jpbohrium.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Chalcone (B49325) Derivatives (Illustrative) This table presents example data from related compounds to illustrate the typical outputs of DFT calculations, as specific data for 2-Amino-3,5-dibromophenol was not available in the search results.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | DFT: -5.31 | DFT: -1.91 | DFT: 3.40 |

| (E)-1-(anthracen-9-yl)-3-[4-(diphenylamino)phenyl]prop-2-en-1-one | DFT: -5.39 | DFT: -2.11 | DFT: 3.28 |

| Source: Adapted from structural analysis of anthracenyl chalcone derivatives. nih.gov |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govdergipark.org.tr The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.govrsc.org

In halogenated phenols, MEP analysis reveals distinct potential regions. For example, in 3,5-dihalo-tyrosines, local positive potentials (σ-holes) are observed along the C-Br and C-Cl bonds. rsc.org The negative potential is generally located around electronegative atoms like oxygen, while the positive potential is found near hydrogen atoms of amino or hydroxyl groups. nih.govrsc.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate how the molecule assembles in the solid state. rsc.orgrsc.org

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. mdpi.combiotechrep.ir The process involves generating various poses of the ligand in the receptor's binding site and scoring them based on their energetic favorability. mdpi.com

Prediction of Binding Affinities and Binding Modes

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the receptor. dergipark.org.tr A lower binding energy indicates a more stable and favorable interaction. bioinformation.netdergipark.org.tr

Studies on the related compound 2,4-dibromophenol (B41371) (DBP) binding to proteins like human serum albumin (HSA) and hemoglobin (Hb) provide valuable insights. acs.orgbohrium.com Molecular docking of DBP with HSA revealed that it binds within a central channel in subdomain IB. acs.org Similarly, docking with Hb showed a single binding site at the α1β2 interface. bohrium.com The calculated binding energy helps in comparing the affinity of different ligands to the same target or the affinity of one ligand to various targets. dergipark.org.tr

Table 2: Example Binding Affinities of Bromophenols with Human Serum Albumin (HSA) This table illustrates binding affinity data from closely related bromophenols to demonstrate the output of molecular docking studies.

| Compound | Receptor | Binding Constant (K) at 310 K (M⁻¹) | Binding Energy (kcal/mol) |

| 4-Bromophenol (B116583) | HSA | 2.66 × 10³ | Not Specified |

| 2,4-Dibromophenol | HSA | 1.83 × 10⁴ | Not Specified |

| Source: Data from a study on the interactions of bromophenolic DBPs with human serum albumin. acs.org |

Identification of Key Interacting Residues and Forces (e.g., Hydrogen Bonding, Van der Waals)

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues in the receptor that interact with the ligand. nih.gov It also characterizes the nature of the forces driving the interaction, which can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. acs.org

For the 2,4-dibromophenol-HSA complex, the interaction is primarily stabilized by hydrogen bonding and van der Waals forces. acs.org A hydrogen bond was identified between the ligand and the residue Leu 135. acs.org Furthermore, π-π stacking interactions were observed between the dibromophenol ring and tyrosine residues (Tyr 138 and Tyr 161). acs.org Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent and specific molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and stability of molecules and their complexes. biorxiv.orgmdpi.com These simulations are often performed after molecular docking to validate the stability of the predicted ligand-receptor complex. bohrium.comresearchgate.net

An MD simulation of the 2,4-dibromophenol-hemoglobin complex confirmed the formation of a stable complex. bohrium.com Analysis of the root-mean-square deviation (RMSD) during the simulation can indicate whether the complex reaches a stable equilibrium or undergoes significant conformational changes. plos.orgmdpi.com MD simulations also allow for the study of how ligand binding might alter the protein's secondary structure, for instance, by observing changes in α-helical content. bohrium.com Such simulations offer a dynamic perspective that complements the static picture provided by molecular docking, giving deeper insights into the molecular recognition process and the stability of the resulting complex. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govnih.gov These models are essential in drug discovery and development for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features crucial for a specific biological response. nih.gov For bromophenol derivatives, including structures related to this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. imist.maresearchgate.net

One of the primary applications of QSAR is the prediction of biological activity for untested compounds based on their molecular structures. nih.gov Studies on bromophenol derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. imist.maresearchgate.net These models provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their biological potency. researchgate.net

Predictive QSAR models for bromophenol derivatives have demonstrated significant statistical quality and predictive ability. imist.ma For instance, a 3D-QSAR study on a series of bromophenol derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, an important target for diabetes treatment, yielded robust models. imist.maresearchgate.net The bromophenol moiety is considered essential for this inhibitory activity. imist.maresearchgate.net

The CoMFA and CoMSIA models developed for these PTP1B inhibitors showed high internal and external predictive power. The training set of 15 compounds resulted in a leave-one-out cross-validation coefficient (Q²) of 0.846 for CoMFA and 0.808 for CoMSIA. imist.ma The non-cross-validated correlation coefficient (R²) was 0.952 and 0.926, respectively. imist.ma The predictive ability of these models was further validated using a test set of five compounds, which yielded external validation correlation values (r²ext) of 0.802 for CoMFA and 0.787 for CoMSIA. imist.ma

Table 1: Statistical Results of 3D-QSAR Models for Bromophenol Derivatives as PTP1B Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²ext (External Test Set) |

|---|---|---|---|

| CoMFA | 0.846 | 0.952 | 0.802 |

| CoMSIA | 0.808 | 0.926 | 0.787 |

Data sourced from a 3D-QSAR study on bromophenol derivatives. imist.ma

These statistical values indicate that the generated models are robust and can be reliably used to predict the biological activity of new, structurally similar compounds. imist.maresearchgate.net The contour maps produced from these models offer a visual representation of the key structural features required for potent inhibitory activity, guiding the design of new and more effective inhibitors. imist.ma

The biological potency of bromophenol derivatives is significantly influenced by the nature, number, and position of substituents on the phenolic ring. mdpi.com QSAR studies and synthetic chemistry efforts have provided valuable insights into how modifications to the core structure, such as the one of this compound, can modulate biological activity.

Halogenation: The presence and number of bromine atoms are often critical. In some cases, increasing the number of bromine substituents enhances biological activity. For example, the inhibitory activity against the isocitrate lyase (ICL) enzyme was found to increase with a greater number of bromine atoms on the phenolic ring. mdpi.com However, this is not a universal rule; for antioxidant activity, bromination has been observed to sometimes decrease potency. mdpi.com The introduction of other halogens, like chlorine, can also substantially alter biological activity by increasing lipophilicity, which can improve the transport of the compound across cell membranes. researchgate.netresearchgate.net

Hydrophobicity and Molar Refractivity: A QSAR analysis of bromophenols acting as enzyme inhibitors generated the following equation: pI50 = 1.25( +/- 0.53)pi'3 + 0.73( +/- 0.38)MR3,4 + 2.92( +/- 0.39) researchgate.net In this model, pI50 represents the inhibitory activity, pi'3 is the relative hydrophobicity of the substituent at the meta position, and MR3,4 is the molar refractivity of substituents at the meta and para positions. researchgate.net This equation quantitatively demonstrates that both the hydrophobicity and the size/polarizability of the substituents are key determinants of biological potency.

Bioisosteric Replacement and Side Chains: In the development of new anti-HCV agents, researchers designed compounds by replacing a diiodophenol moiety with a dibromophenol group, a form of bioisosteric replacement. tandfonline.com Further modifications involved introducing various peptidomimetic linkers. tandfonline.com The results showed that these substitutions significantly impacted the antiviral activity. For instance, compounds with substituted 2-amino-4-oxo-butanoic acid linkers showed potent inhibitory activity against HCV genotype 4a. tandfonline.com Specifically, a meta-substituted derivative exhibited higher activity (95% inhibition) than a para-substituted analogue (80% inhibition), highlighting the importance of substituent position. tandfonline.com

A preliminary structure-activity relationship (SAR) investigation on synthetic bromophenol derivatives with cytotoxicity against colon cancer cell lines (DLD-1 and HCT-116) concluded that the activity is largely influenced by the number and position of bromine atoms, the number of phenolic hydroxyl groups, and the nature of side chains. mdpi.com

Table 2: Influence of Substituents on the α-Glucosidase Inhibitory Activity of Bromophenol Derivatives

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Six bromine atoms, two hydroxyl groups per ring, ether linkage | 0.03 |

| 2,4-dibromophenol | Two bromine atoms, one hydroxyl group | 110.4 |

Data sourced from a review on bromophenols. mdpi.com

This data clearly illustrates the dramatic effect of substituents on biological potency, with the complex ether being orders of magnitude more potent as an α-glucosidase inhibitor than the simple dibromophenol. mdpi.com The introduction of amino groups, as in this compound, adds another layer of complexity, potentially allowing for different interactions, such as hydrogen bonding, within biological targets.

Biological Activities and Mechanistic Studies of 2 Amino 3,5 Dibromophenol and Analogues

Antimicrobial Activities

Analogues of 2-Amino-3,5-dibromophenol have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi.

Derivatives and structural analogues of this compound have shown significant antibacterial properties. A prominent example is the polybrominated diphenyl ether (PBDE) analogue, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, isolated from the marine sponge Phyllospongia papyracea. This compound has exhibited potent activity against a panel of pathogenic bacteria. nih.gov Its efficacy is comparable to that of commonly used antibiotics, suggesting its potential as a lead molecule for developing new antibacterial agents. nih.gov

Another related compound, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, isolated from the marine sponge Dysidea granulosa, also displayed strong and broad-spectrum antibacterial activity. researchgate.net Research has also highlighted the effectiveness of simpler bromophenols, such as 2,3-Dibromophenol, against resilient bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Furthermore, synthetic Schiff base derivatives incorporating a 4,6-dibromophenol moiety, such as (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1), have shown a pronounced biocidal effect against Gram-positive bacteria. bohrium.comdntb.gov.ua

Table 1: Antibacterial Efficacy of this compound Analogues

| Compound/Analogue | Test Organism | Efficacy (MIC) | Source |

|---|---|---|---|

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 µg/mL | nih.gov |

| Staphylococcus aureus | 1 µg/mL | nih.gov | |

| Campylobacter jejuni | 2 µg/mL | nih.gov | |

| Pseudomonas aeruginosa | 4 µg/mL | nih.gov | |

| Streptococcus pneumoniae | 8 µg/mL | nih.gov | |

| Listeria monocytogenes | 8 µg/mL | nih.gov | |

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 mg/L | researchgate.net |

| 2,3-Dibromophenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Vancomycin-resistant Enterococci (VRE) | 16 µg/mL | ||

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) | Gram-positive bacteria | Effective | bohrium.comdntb.gov.ua |

The antifungal potential of this compound analogues has been explored, revealing activity against various fungal species. For instance, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol has been shown to inhibit the growth of Trichophyton mentagrophytes with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.gov

Studies on other bromotyrosine-derived alkaloids and dibromophenol derivatives isolated from marine sponges like Suberea mollis have also reported antifungal activities. researchgate.net For example, compounds such as dibromoverongiaquinol showed activity against Candida albicans. researchgate.net Research into 2-aminobenzoic acid derivatives has indicated that certain structural features can enhance antifungal action against C. albicans, particularly in fluconazole-resistant strains. nih.gov

The antiviral properties of brominated phenols and their derivatives are an emerging area of research. While specific data on this compound is limited, studies on related marine-derived compounds suggest potential in this field. researchgate.net Brominated tyrosine derivatives, a class to which these compounds belong, are known to exhibit a wide range of biological activities, including antiviral effects. researchgate.net

Research into synthetic diarylsulfones has identified compounds with structural similarities to brominated phenols that show antiviral activity. For example, a series of 2-amino-3-arylsulfonylthiophenes demonstrated moderate and selective activity against HIV-1. nih.gov Specifically, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was noted for its activity against HIV-1, while other analogues were active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov

Antidiabetic Potential: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, making it a significant therapeutic target for type 2 diabetes. nih.govresearchgate.net Several analogues of this compound, particularly polybrominated diphenyl ethers (PBDEs) from marine sponges, have been identified as potent inhibitors of PTP1B. nih.govresearchgate.netscispace.com

Bioassay-guided studies of extracts from the Indonesian marine sponge Lamellodysidea herbacea led to the isolation of 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, which markedly inhibited PTP1B activity. nih.gov Other related PBDEs, such as 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, also demonstrated significant PTP1B inhibition. researchgate.net The inhibitory activity appears to be influenced by the number and position of bromine atoms on the phenolic rings. researchgate.net

Table 2: PTP1B Inhibitory Activity of this compound Analogues

| Compound/Analogue | IC₅₀ (µM) | Source |

|---|---|---|

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | 0.85 | nih.gov |

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | 5.3 | researchgate.net |

| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | 7.8 | researchgate.net |

| 2-(2′-dibromophenoxy)-3,4,5,6-tetrabromophenol | 5.3 | researchgate.net |

| Bromophenol derivatives from Rhodomela confervoides | 0.84 - 2.4 | mdpi.com |

Antioxidant Mechanisms and Free Radical Scavenging

Bromophenols isolated from marine sources are recognized for their antioxidant properties. researchgate.net These compounds can effectively scavenge free radicals, which are implicated in various disease processes. Studies on bromophenols from the marine red alga Rhodomela confervoides have demonstrated potent free radical scavenging activity against DPPH (α,α-diphenyl-β-dipicrylhydrazyl) and ABTS [2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt] radicals. researchgate.net

The antioxidant mechanism of these phenolic compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. bohrium.com The presence of hydroxyl groups on the aromatic ring is crucial for this activity. It has been observed that bromophenols with ortho-dihydroxy groups generally exhibit higher antioxidant activity than those with a single hydroxyl group. researchgate.net Synthetic strategies have also been employed to create new antioxidants by combining hindered phenol (B47542) fragments with heterocyclic structures like 1,3,4-oxadiazole, which can act through multiple mechanisms, including the inhibition of free radical processes. mdpi.com

Anticancer and Cytotoxic Effects on Cell Lines

Analogues of this compound have been evaluated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines. mdpi.com The compound 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol displayed moderate cytotoxicity against human colon cancer (HCT-15) and T-cell lymphoma (Jurkat) cells. nih.gov

Simpler structures like 2,3-Dibromophenol have also shown cytotoxic effects against cell lines such as P388D1 mouse lymphoma, HeLa cervical cancer, and MCF-7 breast cancer. Furthermore, novel synthetic aminophenol analogues have been investigated for their anticancer activities. For instance, p-dodecylaminophenol and p-decylaminophenol suppressed the growth of breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells, with their efficacy linked to their ability to be incorporated into cancer cells and induce apoptosis. nih.gov

Table 3: Cytotoxic Effects of this compound Analogues on Cancer Cell Lines | Compound/Analogue | Cell Line | Activity (IC₅₀) | Source | | :--- | :--- | :--- | | 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | HCT-15 (Colon Cancer) | Moderate Cytotoxicity | nih.gov | | | Jurkat (T-cell Lymphoma) | Moderate Cytotoxicity | nih.gov | | 2,3-Dibromophenol | P388D1 (Mouse Lymphoma) | ~3 µg/mL | | | | HeLa (Cervical Cancer) | 5 µg/mL | | | | MCF-7 (Breast Cancer) | 10 µg/mL | | | p-dodecylaminophenol | MCF-7, DU-145, HL60 | Potent | nih.gov | | p-decylaminophenol | MCF-7, DU-145, HL60 | Potent | nih.gov | | Bromophenol derivatives from Leathesia nana | A549, BGC823, MCF-7, BEL-7402, HCT-8 | Cytotoxic | mdpi.com |

Enzymatic Inhibition Studies

The introduction of bromine atoms onto a phenolic scaffold can significantly influence its biological activity. The following sections detail the inhibitory effects of bromophenol analogues on several key enzymes.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes, including pH homeostasis and CO2 transport. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and epilepsy.

Studies have shown that various bromophenol derivatives are potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). A range of bromophenols demonstrated inhibitory constants (Ki) in the low nanomolar range against both isoforms. Specifically, Ki values were reported to be between 1.85 ± 0.58 nM and 5.04 ± 1.46 nM for hCA I, and between 2.01 ± 0.52 nM and 2.94 ± 1.31 nM for hCA II. acs.orgscispace.comsigmaaldrich.com This potent inhibition suggests that the bromophenol scaffold is a promising starting point for the development of novel CA inhibitors. researchgate.netkoreascience.kr

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Bromophenol Analogues

| Compound Class | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Bromophenol Derivatives | hCA I | 1.85 - 5.04 nM acs.orgscispace.comsigmaaldrich.com |

Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibitors of these enzymes, such as α-glucosidase and α-amylase inhibitors, are important in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

Bromophenols isolated from marine algae have been identified as effective α-glucosidase inhibitors. For instance, 2,4,6-tribromophenol (B41969) and 2,4-dibromophenol (B41371), purified from the red alga Grateloupia elliptica, exhibited IC50 values of 60.3 µM and 110.4 µM, respectively, against Saccharomyces cerevisiae α-glucosidase. nih.gov The inhibitory potency of bromophenols appears to increase with the degree of bromination on the benzene (B151609) ring. nih.gov Another potent inhibitor, bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether, showed an IC50 value of 0.03 µM against α-glucosidase. scispace.com In contrast, 2,4-dibromophenol was reported to have the lowest activity in one study, with an IC50 of 110.4 µM. scispace.com

Research on a series of bromophenol derivatives also demonstrated effective inhibition of α-amylase, with IC50 values ranging from 9.63 to 91.47 nM. nih.gov Another study on diarylmethanone, bromophenol, and diarylmethane compounds also showed potent α-amylase inhibition, with IC50 values in the range of 3.84 to 29.61 nM. nih.gov

Table 2: Glycosidase Inhibition by Bromophenol Analogues

| Compound | Enzyme | Source | IC50 Value | Ki Value | Inhibition Mode |

|---|---|---|---|---|---|

| 2,4,6-Tribromophenol | α-Glucosidase | Saccharomyces cerevisiae | 60.3 µM nih.gov | - | Mixed researchgate.net |

| 2,4-Dibromophenol | α-Glucosidase | Saccharomyces cerevisiae | 110.4 µM nih.gov | - | Mixed researchgate.net |

| 2,4,6-Tribromophenol | α-Glucosidase | Bacillus stearothermophilus | 130.3 µM nih.gov | - | - |

| 2,4-Dibromophenol | α-Glucosidase | Bacillus stearothermophilus | 230.3 µM nih.gov | - | - |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | Saccharomyces cerevisiae | 0.098 µM researchgate.netresearchgate.net | 0.068 µM researchgate.net | Competitive researchgate.netresearchgate.net |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | - | 0.03 µM scispace.comresearchgate.net | - | - |

| Bromophenol Derivatives | α-Amylase | Porcine Pancreas | 9.63 - 91.47 nM nih.gov | - | - |

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Its inhibition is of interest due to its role in the re-toxification of certain drugs and carcinogens in the gut.

Several bromophenols isolated from red algae have demonstrated significant β-glucuronidase inhibitory activity. Two such compounds, 2,4,6-tribromophenol and 2,4-dibromophenol, purified from Grateloupia elliptica, showed IC50 values of 5.4 mg/mL and 8.5 mg/mL, respectively, against Escherichia coli β-glucuronidase. researchgate.netkoreascience.kr A more potent inhibitor, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, isolated from Grateloupia lancifolia, exhibited an IC50 value of 0.54 mM and a Ki value of 0.53 mM, acting as a competitive inhibitor. aimspress.comaimspress.com

Table 3: β-Glucuronidase Inhibition by Bromophenol Analogues

| Compound | Enzyme Source | IC50 Value | Ki Value | Inhibition Mode |

|---|---|---|---|---|

| 2,4,6-Tribromophenol | Escherichia coli | 5.4 mg/mL researchgate.netkoreascience.kr | - | - |

| 2,4-Dibromophenol | Escherichia coli | 8.5 mg/mL researchgate.netkoreascience.kr | - | - |

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The following sections explore the binding of bromophenol analogues to two important proteins.

The thyroid hormone receptor beta (TRβ) is a nuclear receptor that plays a critical role in mediating the effects of thyroid hormones. novusbio.comwikipedia.org The affinity of various environmental chemicals, including brominated phenolic compounds, for TRβ has been a subject of research due to concerns about endocrine disruption. researchgate.netfrontiersin.org

Studies on a range of brominated phenolic compounds have shown that their affinity for TRβ is influenced by the degree and position of halogenation. researchgate.net For instance, the affinity for both human and zebrafish TRβ was found to increase with increasing halogen mass and the degree of halogenation. researchgate.netbeilstein-journals.org While specific data for this compound is not available, research on N-(3,5-dibromo-4-hydroxyphenyl)benzamides, which share the 3,5-dibromo-4-hydroxyphenyl substructure, has been conducted to evaluate their TTR amyloidogenesis inhibitory activity. mdpi.com Some of these compounds were also tested for their ability to bind to the thyroid hormone nuclear receptor, with a few showing displacement of T3. mdpi.com This suggests that compounds with this substitution pattern have the potential to interact with TRβ.

Human serum albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of a wide variety of endogenous and exogenous substances. acs.orgmdpi.comnih.gov The binding of a compound to HSA can significantly affect its pharmacokinetic properties.

The interaction of bromophenols with HSA has been investigated. A study on 4-bromophenol (B116583) and 2,4-dibromophenol demonstrated that both compounds could bind to HSA, forming complexes. acs.org The binding constants (Ka) at 310 K were determined to be 2.66 × 10³ M⁻¹ for 4-bromophenol and 1.83 × 10⁴ M⁻¹ for 2,4-dibromophenol, indicating that the dibrominated analogue has a higher binding affinity. acs.org The primary forces involved in these interactions were identified as hydrogen bonding and van der Waals forces. acs.org Molecular docking studies suggested that these bromophenols bind to subdomain IB of HSA. acs.org

Table 4: Binding of Bromophenol Analogues to Human Serum Albumin (HSA)

| Compound | Binding Constant (Ka) at 310 K |

|---|---|

| 4-Bromophenol | 2.66 × 10³ M⁻¹ acs.org |

Human Hemoglobin (HHb) Interactions

While direct studies on the interaction between this compound and human hemoglobin (HHb) are not extensively documented, research on structurally similar compounds, such as 2,4-dibromophenol (DBP), provides significant insights. Spectroscopic and molecular docking studies have been employed to elucidate the binding mechanisms of these analogues with HHb, the primary oxygen transport protein in erythrocytes.

Studies on the analogue 2,4-dibromophenol revealed that it binds to human hemoglobin, inducing structural changes and interfering with its function. nih.gov The interaction leads to a quenching of Hb's intrinsic fluorescence through a static quenching mechanism, indicating the formation of a ground-state complex between the molecule and the protein. nih.gov The binding is a spontaneous process, driven primarily by van der Waals forces and hydrogen bonds. nih.gov

Molecular docking and dynamics simulations have identified the specific binding site for 2,4-dibromophenol at the α1β2 interface of the hemoglobin molecule. nih.gov Although this binding occurs, it does not appear to significantly alter the microenvironment of the tyrosine and tryptophan residues within the protein. nih.gov However, circular dichroism studies have shown that the binding of 2,4-dibromophenol does lead to conformational changes in hemoglobin, specifically an increase in its α-helical content. nih.gov This alteration in the secondary structure is associated with a concentration-dependent inhibition of the intrinsic esterase activity of hemoglobin. nih.gov

The thermodynamic parameters for the interaction between 2,4-dibromophenol and human serum albumin (HSA), another major blood protein, have been calculated, showing that van der Waals forces and hydrogen bonding are the dominant interaction forces. acs.org

Table 1: Binding and Thermodynamic Parameters for 2,4-Dibromophenol Interaction with Human Serum Albumin (HSA)

| Parameter | Value | Temperature (K) |

|---|---|---|

| Binding Constant (Ka) | 1.83 x 104 M-1 | 310 |

| Enthalpy Change (ΔH0) | -11.97 kJ mol-1 | 310 |

| Entropy Change (ΔS0) | 41.68 J mol-1 K-1 | 310 |

| Gibbs Free Energy (ΔG0) | -24.89 kJ mol-1 | 310 |

Note: Data is for the analogue 2,4-dibromophenol with HSA, as a proxy for understanding interactions with blood proteins. Data derived from studies on bromophenolic DBPs. acs.org

Investigation of Molecular Mechanisms of Action

The biological effects of this compound and related compounds are rooted in their interactions at the molecular level, including enzyme inhibition, metabolic transformation, and interference with nucleic acids and cellular signaling pathways.

Enzyme Kinetics and Inhibition Types

Enzyme inhibition is a critical mechanism by which small molecules can modulate biological processes. bgc.ac.in Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which associate and dissociate rapidly from an enzyme, are further categorized based on their mechanism of action relative to the enzyme's substrate. bgc.ac.inpressbooks.pub

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (KM) but does not affect the maximum velocity (Vmax). pressbooks.pub

Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and this binding can occur whether or not the substrate is already bound. This type of inhibition reduces the Vmax but does not change the KM. pressbooks.pub

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. This reduces both Vmax and KM. pressbooks.pub

Allosteric Inhibition: This is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that reduces its affinity for the substrate. Allosteric enzymes often display sigmoidal kinetics rather than the hyperbolic curve seen in Michaelis-Menten kinetics. teachmephysiology.com

As mentioned previously, the analogue 2,4-dibromophenol has been shown to inhibit the intrinsic esterase activity of hemoglobin in a concentration-dependent manner. nih.gov Studies on other bromophenols have also revealed various modes of enzyme inhibition. grafiati.com The specific type of inhibition (e.g., competitive, non-competitive) for this compound would require dedicated kinetic studies.

Table 2: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Inhibitor Binding Site | Effect on KM | Effect on Vmax |

|---|---|---|---|

| Competitive | Active Site | Increases | Unchanged |

| Non-Competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

This table summarizes the classical models of reversible enzyme inhibition. pressbooks.pubteachmephysiology.com

Protein Adduct Formation and Biotransformation Pathways

Xenobiotics like this compound undergo biotransformation in the body, primarily mediated by enzyme systems such as cytochrome P450 (P450). These metabolic processes can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, including proteins, forming protein adducts.

One potential pathway involves the oxidation of the aromatic ring. P450 enzymes can catalyze the epoxidation of aromatic compounds, forming unstable epoxide intermediates. acs.org These electrophilic epoxides can then react with nucleophilic residues on proteins (such as cysteine, histidine, or lysine), leading to covalent adduct formation. acs.org

Another relevant pathway for compounds containing a carboxylic acid group, such as the metabolic derivatives of some phenols, is the formation of acyl-CoA thioesters. researchgate.net These thioesters are reactive intermediates that can also lead to covalent binding to proteins. researchgate.net For aminophenols specifically, oxidation is a key biotransformation reaction. The oxidation of 2-aminophenol (B121084), for instance, can lead to the formation of 2-amino-3H-phenoxazin-3-one. researchgate.net Such oxidative pathways could represent a route for the metabolic activation of this compound, potentially generating reactive species capable of forming protein adducts.

Interactions with Nucleic Acids (e.g., DNA, RNA synthesis inhibition)

Halogenated phenols and their derivatives have been noted for their potential to interact with nucleic acids like DNA and RNA. smolecule.com These interactions can disrupt the normal processes of replication and transcription, potentially leading to cellular toxicity. The specific mechanisms can involve intercalation between base pairs, binding to the grooves of the DNA helix, or causing chemical modifications to the bases or the sugar-phosphate backbone.

While direct evidence for this compound is limited, the biological activity of structurally related compounds offers valuable clues. For example, Questiomycin A (2-amino-3H-phenoxazin-3-one), a compound formed from the oxidation of 2-aminophenol, is known to be an antineoplastic agent that functions by inhibiting DNA-directed RNA synthesis. researchgate.net This suggests that metabolites of this compound could potentially possess similar inhibitory activities against nucleic acid synthesis.

Cellular Pathway Modulation (e.g., EGFR, Tyrosine Kinase inhibition)

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival, by catalyzing the phosphorylation of specific protein substrates. google.com The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family that plays a central role in cell signaling. dovepress.com Aberrant activation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov

Small-molecule tyrosine kinase inhibitors (TKIs) are designed to block the signaling cascade by competing with ATP for binding at the enzyme's catalytic site. nih.gov The development of EGFR TKIs has progressed through multiple generations, from first-generation reversible inhibitors like gefitinib (B1684475) and erlotinib (B232) to newer generations designed to overcome resistance mechanisms, such as the T790M mutation. dovepress.comscienceopen.com

Although this compound has not been specifically identified as a potent EGFR inhibitor, its aromatic structure is a common feature in many kinase inhibitors. The development of novel TKIs often involves screening libraries of compounds with diverse chemical structures to identify new scaffolds that can effectively and selectively inhibit kinase activity. dovepress.com The functional groups on this compound—the hydroxyl, amino, and bromo groups—provide potential points for interaction within the ATP-binding pocket of a kinase.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for this compound and its analogues examines how specific structural features influence their biological activities. The key features of this class of compounds are the phenol backbone, the amino group, and the number and position of bromine substituents.

Halogenation: The presence, number, and position of bromine atoms significantly impact the physicochemical properties and biological activity. For instance, studies on the binding of bromophenols to human serum albumin showed that 2,4-dibromophenol has a higher binding affinity than 4-bromophenol, suggesting that increased halogenation can enhance protein binding. acs.org The bromine atoms increase the lipophilicity of the molecule and can participate in halogen bonding, potentially strengthening interactions with biological targets.

Amino and Hydroxyl Groups: The amino (-NH₂) and hydroxyl (-OH) groups are critical for activity. They can act as both hydrogen bond donors and acceptors, which is crucial for binding to the active sites of enzymes and receptors. nih.govacs.org The relative positions of these groups on the aromatic ring dictate the geometry of these interactions.

The Aminophenol Core: The 2-aminophenol scaffold is a privileged structure found in various biologically active compounds. The oxidation of this core can lead to the formation of phenoxazinone structures, which have been shown to possess activities such as the inhibition of RNA synthesis. researchgate.net

Table 3: Compound Structures and Reported Activities

| Compound Name | Structure | Key Reported Biological Activity/Interaction |

|---|---|---|

| This compound | A phenol ring with an amino group at position 2 and bromine atoms at positions 3 and 5. | Subject of this article; activities inferred from analogues. |

| 2,4-Dibromophenol | A phenol ring with bromine atoms at positions 2 and 4. | Interacts with and inhibits the esterase activity of human hemoglobin; binds to human serum albumin. nih.govacs.org |

| Questiomycin A (2-amino-3H-phenoxazin-3-one) | A tricyclic phenoxazinone structure. | Inhibits DNA-directed RNA synthesis. researchgate.net |

| Gefitinib | A synthetic anilinoquinazoline. | First-generation EGFR tyrosine kinase inhibitor. dovepress.com |

Influence of Bromine Position and Number on Biological Activity

The biological activity of bromophenol compounds is significantly influenced by the number and position of bromine atoms on the phenolic ring. mdpi.com This structural variation affects the molecule's lipophilicity and reactivity, which in turn modulates its biological effects. mdpi.com The relationship between bromine substitution and bioactivity is complex, with studies reporting both enhancement and reduction of activity depending on the specific biological target.

Research into the structure-activity relationship (SAR) reveals that an increase in the number of bromine atoms can lead to enhanced bioactivity in certain contexts. For instance, the inhibitory activity of bromophenols against the isocitrate lyase (ICL) enzyme, a target for antimicrobial agents, was found to increase with a greater number of bromine substituents. nih.gov Similarly, for α-glucosidase inhibition, a key mechanism in managing diabetes, the inhibitory concentration (IC₅₀) values of bromophenols decreased (indicating higher potency) as the number of bromine atoms on the molecule increased. nih.gov Another study demonstrated that increasing the degree of bromination on the aromatic rings of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) enhanced their affinity for the human thyroid receptor beta (TRβ), likely due to stronger hydrophobic interactions between the ligand and the receptor. nih.gov

However, the effect of bromination is not universally positive. In some cases, bromination can lead to a decrease in biological activity. For example, studies on the antioxidant capacity of certain bromophenols, as measured by DPPH radical scavenging, found that bromination could slightly decrease the activity compared to their non-brominated counterparts. nih.govresearchgate.net